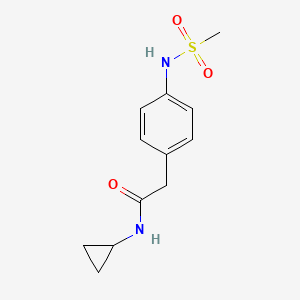![molecular formula C20H24N2O3S B6542950 N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide CAS No. 1060225-30-0](/img/structure/B6542950.png)
N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide, also known as CPT-11, is an anticancer drug used in the treatment of certain types of cancer. It is a prodrug of the active metabolite SN-38, which is an inhibitor of the enzyme topoisomerase I. CPT-11 was first approved by the U.S. Food and Drug Administration (FDA) in 1996 and is currently used in combination with other anticancer agents to treat colorectal cancer, small cell lung cancer, and other tumors.
Wirkmechanismus
N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide is a prodrug of the active metabolite SN-38. SN-38 is an inhibitor of the enzyme topoisomerase I, which is responsible for the relaxation of supercoiled DNA during DNA replication and transcription. SN-38 binds to the topoisomerase I-DNA complex, preventing the enzyme from completing its function. This leads to the accumulation of double-stranded DNA breaks, which can eventually lead to cell death.
Biochemical and Physiological Effects
N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, inhibit cell cycle progression, and reduce tumor growth in animal models. Additionally, N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide has been found to be effective at targeting cancer stem cells, which are resistant to traditional chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, has a low toxicity profile, and is stable in aqueous solutions. Additionally, N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide has been shown to be effective at targeting cancer stem cells, which are resistant to traditional chemotherapy. However, N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide is not without its limitations. It has a short half-life in vivo, and it can be metabolized by the cytochrome P450 enzyme system, which can lead to drug-drug interactions.
Zukünftige Richtungen
The future of N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide research is promising. There are several potential avenues of research that could lead to new and improved applications of this drug. These include the development of new formulations and delivery systems, the exploration of new indications, the investigation of combination therapies, and the study of the drug’s effects on different types of cancer. Additionally, further research could be conducted to elucidate the mechanism of action of N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide and to identify potential biomarkers for predicting response to treatment. Finally, studies could be conducted to explore the potential of N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide in combination with novel agents, such as immunotherapies, for the treatment of cancer.
Synthesemethoden
N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide is synthesized in a four-step process. The first step involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-aminophenol to form the amide intermediate. The second step involves the reaction of the amide intermediate with cyclopropyl bromide to form the cyclopropyl amide. The third step involves the reaction of the cyclopropyl amide with acetic anhydride to form the cyclopropyl acetamide. The fourth and final step involves the reaction of the cyclopropyl acetamide with sodium hydroxide to form the final product, N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide has been studied extensively in the laboratory setting. It has been used in numerous studies to investigate the mechanism of action of topoisomerase I inhibitors and the biochemical and physiological effects of these drugs. N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide has also been used to study the effects of DNA damage and repair, apoptosis, and the role of topoisomerase I in cell cycle control.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-13-10-14(2)20(15(3)11-13)26(24,25)22-18-6-4-16(5-7-18)12-19(23)21-17-8-9-17/h4-7,10-11,17,22H,8-9,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGWILSWXAJPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542868.png)
![2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6542875.png)
![2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542881.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6542887.png)
![2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542892.png)
![2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542899.png)
![2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542910.png)
![N-cyclopropyl-2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542924.png)

![2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide](/img/structure/B6542942.png)
![N-cyclopropyl-2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]acetamide](/img/structure/B6542951.png)
![N-cyclopropyl-2-[4-(3-fluoro-4-methoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542954.png)
![N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide](/img/structure/B6542965.png)
![N-cyclopropyl-2-[4-(propane-2-sulfonamido)phenyl]acetamide](/img/structure/B6542971.png)